
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid is a chemical compound with the CAS Number: 313545-40-3 . It has a molecular weight of 248.01 . The IUPAC name for this compound is 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid . It is a solid at room temperature .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid were not found, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 248.01 . The storage temperature for this compound is 2-8°C .科学的研究の応用
Suzuki–Miyaura Coupling
- Application Summary: This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular reaction being carried out. However, the general process involves the use of a palladium catalyst to facilitate the coupling of the boronic acid with an electrophilic organic group .
- Results or Outcomes: The outcomes of these reactions are typically new carbon-carbon bonds. The exact products would depend on the specific reactants used in the coupling .
Protodeboronation of Pinacol Boronic Esters
- Application Summary: This compound can be used in the protodeboronation of pinacol boronic esters. This is a valuable but underdeveloped transformation .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular reaction being carried out. However, the general process involves the use of a radical approach to catalyze the protodeboronation .
- Results or Outcomes: The outcomes of these reactions are typically new organic compounds. The exact products would depend on the specific reactants used in the reaction .
Synthesis of Biologically Active Molecules
- Application Summary: This compound is used as a reactant in the synthesis of various biologically active molecules .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular reaction being carried out. However, the general process involves the use of this compound as a building block in the synthesis of complex organic molecules .
- Results or Outcomes: The outcomes of these reactions are typically new biologically active molecules. The exact products would depend on the specific reactants used in the synthesis .
Lactate Dehydrogenase Inhibitors
- Application Summary: This compound is used in the synthesis of lactate dehydrogenase inhibitors, which can be used against cancer cell proliferation .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular reaction being carried out. However, the general process involves the use of this compound in the synthesis of the inhibitor .
- Results or Outcomes: The outcomes of these reactions are typically new lactate dehydrogenase inhibitors. The exact products would depend on the specific reactants used in the synthesis .
PAI-1 Inhibition
- Application Summary: This compound is used in the synthesis of nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition . PAI-1 (Plasminogen Activator Inhibitor-1) is a protein that in humans is encoded by the SERPINE1 gene. Elevated levels of PAI-1 have been correlated with various diseases such as cardiovascular disease and cancer .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular reaction being carried out. However, the general process involves the use of this compound in the synthesis of the inhibitor .
- Results or Outcomes: The outcomes of these reactions are typically new PAI-1 inhibitors. The exact products would depend on the specific reactants used in the synthesis .
Antituberculosis Drugs
- Application Summary: This compound is used in the synthesis of PA-824 analogs for use as antituberculosis drugs . Tuberculosis (TB) is a potentially serious infectious disease that mainly affects your lungs. The bacteria that cause tuberculosis are spread from one person to another through tiny droplets released into the air via coughs and sneezes .
- Methods of Application: The specific methods of application or experimental procedures would depend on the particular reaction being carried out. However, the general process involves the use of this compound in the synthesis of the drug .
- Results or Outcomes: The outcomes of these reactions are typically new antituberculosis drugs. The exact products would depend on the specific reactants used in the synthesis .
Safety And Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
将来の方向性
The future directions for the study and application of 4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid and similar compounds could involve further exploration of their antimicrobial properties . Additionally, their use in the synthesis of other compounds and in various chemical reactions could be further explored .
特性
IUPAC Name |
[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O3/c1-6(2)17-7-3-4-9(11(15)16)8(5-7)10(12,13)14/h3-6,15-16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWMPOPSYRZCAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(C)C)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621625 |
Source


|
| Record name | {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxy-2-(trifluoromethyl)phenylboronic acid | |
CAS RN |
313545-40-3 |
Source


|
| Record name | {4-[(Propan-2-yl)oxy]-2-(trifluoromethyl)phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

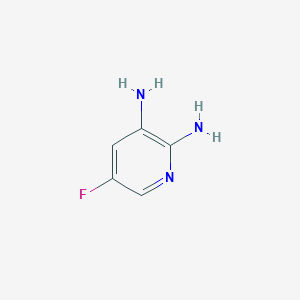
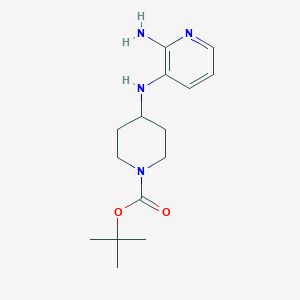
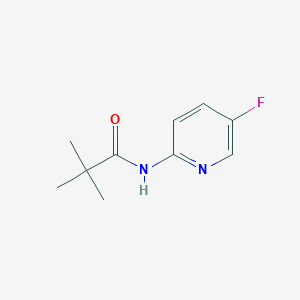
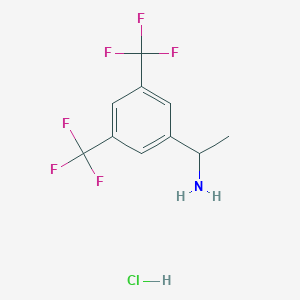
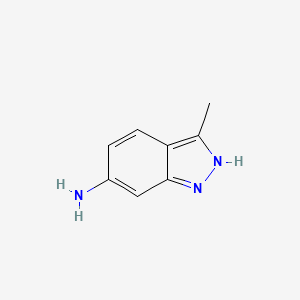
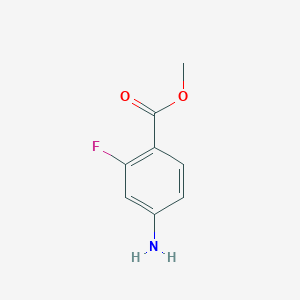

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

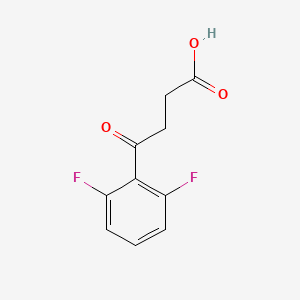
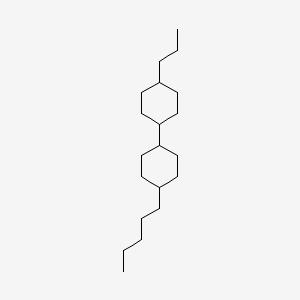


![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)